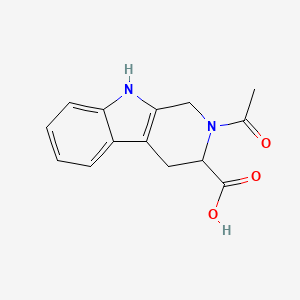

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Descripción

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative characterized by a tetracyclic indole framework. Its structure includes a carboxylic acid group at position 3 and an acetyl group at position 2 (). This compound is synthesized via reactions involving L-tryptophan derivatives and acetylating agents ().

Structure

3D Structure

Propiedades

IUPAC Name |

2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOYXYPGWILLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of tryptamine derivatives. One common method includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The acetylation of the resulting compound can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

- Biological Activity: Research has shown that 2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid interacts with various biological targets. It modulates enzyme activity and receptor interactions, influencing cellular signaling pathways. This compound has been studied for its potential neuroprotective effects and its role in metabolic processes .

Medicine

- Pharmacological Properties: The compound is being investigated for its therapeutic potential in treating neurological disorders. Studies have indicated its effectiveness as a monoamine oxidase inhibitor (MAOI), which is crucial in managing conditions like Parkinson's disease . Additionally, it has shown promise in anti-malarial research and as a cytotoxic agent against certain cancer cell lines .

Industrial Applications

- Material Development: In industrial settings, 2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is utilized in the development of new materials and chemical processes. Its properties make it suitable for various applications in chemical manufacturing.

The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. It has been shown to exhibit:

- Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases.

- Cytotoxicity Against Cancer Cells: Demonstrated selective toxicity towards tumorigenic cells while sparing normal cells .

Case Studies

- Neuropharmacology Research:

- Cytotoxicity Assays:

- Fungicidal Activity:

Mecanismo De Acción

The mechanism of action of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous β-Carbolines

Table 1: Key Structural Features of Selected β-Carboline Derivatives

Notes:

- Position 1 Substituents : Alkyl (methyl, ethyl) or aryl (phenyl, chlorophenyl) groups influence steric bulk and electron distribution. Ethyl and chlorophenyl substituents enhance receptor binding in antitumor applications ().

- Position 2 Acetylation: The acetyl group in the target compound may improve membrane permeability compared to non-acetylated analogs ().

- Synthetic Routes : Most derivatives are synthesized via Pictet-Spengler reactions using L-tryptophan and aldehydes, followed by functionalization (e.g., acetylation, chloroacetylation) ().

Physicochemical Properties

- For example, the unsubstituted base compound (C12H12N2O2, logP ~1.2) gains ~0.5 logP units with acetylation ().

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., trichloromethyl) may counterbalance this ().

Actividad Biológica

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of the beta-carboline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including neuropharmacology and anti-malarial research. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.

- Molecular Formula : C₁₅H₁₅N₂O₃

- Molecular Weight : 258.27 g/mol

- Solubility : >38.7 µg/mL at pH 7.4

The biological activity of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activity and receptor interactions, influencing cellular signaling pathways.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance:

- Compound Activity : In vitro testing revealed that certain derivatives exhibit significant inhibition against Plasmodium falciparum, with IC50 values as low as 0.2 nM for some modifications of the beta-carboline structure .

- Mechanistic Insights : The structure-activity relationship (SAR) studies indicated that specific modifications enhance the binding affinity and efficacy against malaria parasites .

Cytotoxicity and Selectivity

The compound's cytotoxic profile has been evaluated against various cell lines:

- Selectivity Index : A study reported a selective index 31 times greater for the target parasite (Trypanosoma cruzi) compared to mammalian cells, indicating low cytotoxicity towards human cells while maintaining efficacy against the parasite .

- Dose-dependent Effects : The compound demonstrated dose-dependent inhibitory effects on different life stages of T. cruzi, with an IC50 of 14.9 µM against epimastigotes and EC50 values of 45 µM and 33 µM for trypomastigotes and amastigotes respectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | Structure | 14.9 | Antiprotozoal |

| 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | Structure | 10.5 | Antimalarial |

| 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline | Structure | 8.0 | Cytotoxic |

Study on Antiparasitic Effects

A notable study investigated the antiparasitic effects of beta-carboline derivatives on T. cruzi:

- Findings : The derivatives showed significant activity against all forms of the parasite with minimal toxicity to mammalian cells.

- : These results support further development of beta-carbolines as potential treatments for Chagas disease.

Neuroprotective Potential

Another area of research focuses on the neuroprotective effects of the compound:

- Experimental Setup : In vitro models demonstrated that the compound could protect neuronal cells from oxidative stress.

- Results : The compound reduced markers of apoptosis and inflammation in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the standard synthetic routes for 2-Acetyl-THβC-3-COOH, and how are intermediates purified?

The synthesis typically involves Pictet-Spengler cyclization between L-tryptophan derivatives and carbonyl compounds. For example:

- Step 1 : React L-tryptophan methyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ under N₂ at 0°C, catalyzed by trifluoroacetic acid (TFA), followed by 4-day stirring .

- Step 2 : Neutralize with NH₄OH, extract with CH₂Cl₂, and purify via silica gel chromatography. Isomers are separated using gradient elution (CH₂Cl₂/CH₃OH 99.5:0.5) .

- Step 3 : Acetylation of the β-carboline intermediate with chloroacetyl chloride in CHCl₃ at 0°C, followed by crystallization from diethyl ether .

Key validation : Monitor reaction progress via TLC and confirm purity via elemental analysis (deviation ≤ ±0.4%) .

Q. Which spectroscopic methods are critical for structural confirmation of 2-Acetyl-THβC-3-COOH?

- NMR : Use ¹H-NMR (300 MHz) and ¹³C-NMR (75.46 MHz) in CDCl₃/DMSO to identify proton environments (e.g., indole protons at δ 7.03–7.48 ppm) and carbonyl carbons (δ ~170 ppm) .

- FTIR : Confirm acetyl group presence via C=O stretching (~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry (e.g., cis/trans isomers) using single-crystal diffraction .

Q. How is the compound stored to ensure stability in long-term studies?

Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Avoid exposure to moisture, as carboxylic acid groups may hydrolyze .

Advanced Research Questions

Q. How do substituents at the 1- and 2-positions of the β-carboline core modulate biological activity?

- 1-Position : Electron-withdrawing groups (e.g., 4-Cl-phenyl) enhance receptor binding affinity by stabilizing charge interactions. For example, 4-chlorophenyl derivatives show improved activity in neurological assays .

- 2-Position : Acetylation (as in 2-Acetyl-THβC-3-COOH) increases lipophilicity, improving blood-brain barrier penetration. Compare with non-acetylated analogs (e.g., Boc-protected derivatives) for pharmacokinetic differences .

Methodological note : Use radioligand binding assays (e.g., [³H]PSB-12150) to quantify receptor affinity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Purity variability : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and confirm via MS (e.g., m/z 462 [M⁺] for acetylated derivatives) .

- Isomer interference : Separate cis/trans isomers (common in Pictet-Spengler products) using chiral chromatography .

- Assay conditions : Standardize protocols (e.g., pH 7.4 buffer for in vitro tests) to minimize variability .

Q. What computational tools predict the physicochemical properties of 2-Acetyl-THβC-3-COOH derivatives?

- LogP : Use ChemDraw or ACD/Labs to estimate lipophilicity (e.g., predicted LogP ~2.28 ±0.20 for the parent compound) .

- pKa : The carboxylic acid group has a predicted pKa ~2.28, affecting solubility and ionization in physiological conditions .

- Docking studies : Employ AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A) .

Q. How to optimize synthetic yields for scale-up without compromising stereochemical integrity?

- Catalyst screening : Replace TFA with milder acids (e.g., acetic acid) to reduce racemization .

- Flow chemistry : Continuous flow systems improve reaction control (e.g., fixed residence time) and reduce side products .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Methodological Challenges & Solutions

8. Addressing low solubility in aqueous buffers for in vitro assays:

- Co-solvents : Use ≤1% DMSO to solubilize without denaturing proteins .

- Prodrug strategy : Synthesize methyl esters (e.g., methyl-3-carboxylate) to enhance solubility, then hydrolyze in vivo .

9. Mitigating cytotoxicity in cell-based studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.